Coenzyme Q11

説明

特性

IUPAC Name |

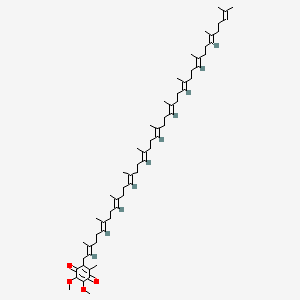

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H98O4/c1-48(2)26-16-27-49(3)28-17-29-50(4)30-18-31-51(5)32-19-33-52(6)34-20-35-53(7)36-21-37-54(8)38-22-39-55(9)40-23-41-56(10)42-24-43-57(11)44-25-45-58(12)46-47-60-59(13)61(65)63(67-14)64(68-15)62(60)66/h26,28,30,32,34,36,38,40,42,44,46H,16-25,27,29,31,33,35,37,39,41,43,45,47H2,1-15H3/b49-28+,50-30+,51-32+,52-34+,53-36+,54-38+,55-40+,56-42+,57-44+,58-46+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJONNIQJBMOKV-BFWKMVRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H98O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24663-35-2 | |

| Record name | Coenzyme Q11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024663352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COENZYME Q11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I921T8Y1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Coenzyme Q11: A Technical Guide for Researchers

An in-depth exploration of the discovery, characterization, and functional significance of Coenzyme Q11 (UQ-11), a lesser-known yet vital member of the ubiquinone family. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols and a comparative analysis with its well-studied homolog, Coenzyme Q10.

This compound (UQ-11) is a naturally occurring lipid-soluble molecule essential for cellular energy production and antioxidant defense. As a member of the coenzyme Q (ubiquinone) family, it is characterized by a benzoquinone head and a polyisoprenoid tail consisting of 11 isoprene units. While Coenzyme Q10 (UQ-10) is the predominant form in humans, UQ-11 and other homologs are found in various organisms and play crucial roles in mitochondrial bioenergetics. This technical guide delves into the discovery, characterization, and methodologies for studying this specific ubiquinone.

Discovery and Characterization

The discovery of the coenzyme Q family dates back to the 1950s, with the initial isolation and identification of ubiquinone from mitochondria.[1][2] These compounds were recognized for their ubiquitous presence in animal tissues and their essential role in the mitochondrial electron transport chain.[1] The different forms of coenzyme Q are distinguished by the length of their isoprenoid side chain, which is denoted by the subscript 'n' in Qn.[3]

This compound is structurally similar to CoQ10, with the key difference being the presence of an additional isoprene unit in its tail.[3] This seemingly minor structural variation can influence the molecule's physicochemical properties, such as its hydrophobicity and mobility within the mitochondrial membrane, potentially impacting its biological function. The biosynthesis of the isoprenoid tail is a species-specific process governed by polyprenyl diphosphate synthase enzymes.[3]

It is crucial to distinguish this compound, the lipid molecule, from Coq11, a protein identified in yeast (Saccharomyces cerevisiae). Coq11 is a mitochondrial protein that has been shown to be a necessary component of the coenzyme Q biosynthetic complex, and its absence impairs the efficient synthesis of coenzyme Q.[4][5][6][7]

Physicochemical Properties

The defining characteristic of this compound is its extended isoprenoid tail, which imparts a higher degree of lipophilicity compared to CoQ10. This property influences its interaction with cell membranes and its function as an electron carrier.

| Property | This compound | Coenzyme Q10 | Reference |

| Chemical Formula | C64H98O4 | C59H90O4 | [8] |

| Molar Mass | 931.5 g/mol | 863.34 g/mol | [8] |

| Isoprenoid Units | 11 | 10 | [3] |

| Synonyms | Ubiquinone-11, UQ-11 | Ubiquinone-10, UQ-10, Ubidecarenone | [8][9] |

Biological Function and Significance

Like other members of the ubiquinone family, this compound's primary role is within the mitochondrial electron transport chain (ETC), where it functions as a mobile electron carrier. It accepts electrons from complexes I and II and transfers them to complex III, a critical step in the process of oxidative phosphorylation that generates ATP.[3][9]

In its reduced form, ubiquinol-11, it acts as a potent lipid-soluble antioxidant, protecting cellular membranes from peroxidative damage caused by reactive oxygen species (ROS).[9][10] The redox cycling between the oxidized (ubiquinone) and reduced (ubiquinol) forms is central to both its bioenergetic and antioxidant functions.[11]

While no signaling pathways have been exclusively attributed to this compound, its antioxidant properties suggest a role in modulating redox-sensitive signaling cascades. Oxidative stress is known to activate inflammatory pathways, such as those involving NF-κB.[3] By mitigating oxidative stress, this compound may indirectly influence these cellular processes.

Figure 1: Role of the Coenzyme Q pool in the mitochondrial electron transport chain.

Experimental Protocols for Characterization

The analysis of this compound relies on techniques developed for the broader family of ubiquinones. The primary challenges in its quantification are its lipophilic nature and the potential for the reduced form (ubiquinol) to oxidize during sample preparation.

Extraction of Coenzyme Q from Biological Samples

A robust extraction method is critical for accurate quantification. A common approach involves a two-phase liquid-liquid extraction.

References

- 1. Discovery of ubiquinone (coenzyme Q) and an overview of function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 24663-35-2 | Benchchem [benchchem.com]

- 4. Characterization of the novel coenzyme Q biosynthetic polypeptide Coq11, and other proteins involved in the production and regulation of Q6 [escholarship.org]

- 5. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae* | Semantic Scholar [semanticscholar.org]

- 6. Identification of Coq11, a new coenzyme Q biosynthetic protein in the CoQ-synthome in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C64H98O4 | CID 91864434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 10. eaglebio.com [eaglebio.com]

- 11. Ubiquinol - Wikipedia [en.wikipedia.org]

The Role of Coq11 in Ubiquinone Biosynthesis: A Technical Guide

Introduction

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble molecule essential for cellular energy metabolism and antioxidant defense.[1][2] Structurally, it consists of a redox-active benzoquinone ring and a hydrophobic polyisoprenoid tail, which anchors it within cellular membranes.[1] The length of this tail is species-specific, with humans primarily synthesizing CoQ10.[3] The primary function of CoQ is to act as an electron carrier in the mitochondrial electron transport chain (ETC), transferring electrons from Complex I and Complex II to Complex III, a process fundamental to ATP synthesis.[2][4] Beyond the ETC, its reduced form, ubiquinol (CoQH2), is a potent antioxidant that protects lipids, proteins, and DNA from oxidative damage.[2] Deficiencies in CoQ biosynthesis are linked to a range of human diseases, collectively known as primary CoQ10 deficiencies, which manifest with diverse and severe symptoms.[5]

The biosynthesis of CoQ is a complex process involving a series of enzymatic modifications to a benzoquinone ring precursor. In eukaryotes, this pathway is carried out by a multi-protein complex located on the matrix face of the inner mitochondrial membrane, often referred to as the "CoQ synthome."[1][6] This complex is thought to enhance the efficiency of the pathway by channeling intermediates between catalytic sites. The assembly and stability of this synthome are critical for efficient CoQ production.[6] In the yeast Saccharomyces cerevisiae, at least 14 proteins (Coq1–Coq11, Yah1, Arh1, and Hfd1) are involved in this pathway.[6] This guide focuses on the role of Coq11, a protein identified in yeast that plays a crucial, albeit not fully characterized, role in the efficiency and stability of ubiquinone biosynthesis.

Coq11: A Key Component of the Yeast CoQ Synthome

Coq11 is a mitochondrial protein first identified in Saccharomyces cerevisiae as a component of the CoQ biosynthetic complex.[3] Subsequent research in Schizosaccharomyces pombe confirmed its importance, demonstrating that deletion of the coq11 gene leads to a dramatic reduction in Coenzyme Q levels.[7] While essential for efficient CoQ synthesis, Coq11 is not absolutely required, as deletion mutants still produce residual amounts of CoQ.[7] This suggests a role in regulation, stability, or optimization of the biosynthetic machinery rather than direct catalysis of a specific step. Notably, orthologs of Coq11 have not been identified in mammals or plants, indicating its role may be specific to certain fungi.[2]

The primary recognized function of Coq11 is its contribution to the stability of the CoQ synthome.[7][8] Studies in both S. cerevisiae and S. pombe have shown that the absence of Coq11 leads to a significant decrease in the steady-state levels of other Coq proteins, particularly Coq4.[7] Coq4 is considered a central organizing protein of the CoQ synthome, and its stability is critical for the integrity of the entire complex.[7] Therefore, Coq11 appears to be a key factor in maintaining the structural and functional integrity of the CoQ biosynthetic machinery.

A fascinating aspect of Coq11 function is its genetic interaction with Coq10. Coq10 is a CoQ-binding protein, believed to act as a chaperone, delivering CoQ from the synthome to its sites of function within the ETC.[8][9] While coq10Δ mutants produce CoQ, they are unable to respire efficiently. Remarkably, the deletion of COQ11 in a coq10Δ background rescues this respiratory deficiency.[6][9] This rescue is correlated with an observed stabilization of the CoQ synthome and a modest increase in mitochondrial CoQ levels in the double mutant compared to the coq10Δ single mutant.[9] This suggests that Coq11 may act as a modulator of CoQ biosynthesis, and its absence leads to an adjustment in the synthome that compensates for the lack of the Coq10 chaperone.[8][9]

Quantitative Data

The impact of Coq11 on ubiquinone biosynthesis has been quantified in several studies. The following tables summarize key findings regarding CoQ levels and the stability of associated proteins.

Table 1: Effect of coq11Δ Deletion on Coenzyme Q10 Levels in S. pombe

| Strain | CoQ10 Level (% of Wild-Type) | Reference |

| Wild-Type (WT) | 100% | [7] |

| Δcoq11 | ~2% | [7] |

Data from studies on Schizosaccharomyces pombe, showing a significant reduction in CoQ10 production upon deletion of the coq11 gene.

Table 2: Effect of coq11Δ and coq12Δ Deletion on Coq4 Protein Levels in S. pombe

| Strain | Relative Coq4 Protein Level | Reference |

| Wild-Type (WT) | 1.00 | [7] |

| Δcoq11 | 0.35 | [7] |

| Δcoq12 | 0.18 | [7] |

Western blot quantification indicates that the absence of Coq11 leads to a significant reduction in the steady-state levels of the Coq4 protein, a key component of the CoQ synthome.

Table 3: Whole-Cell Coenzyme Q6 Levels in S. cerevisiae Mutants

| Strain | [12C]Q6 (pmol/OD600) | [13C6]Q6 (pmol/OD600) | Reference |

| Wild-Type (WT) | 13.9 ± 1.1 | 10.4 ± 1.0 | [6] |

| coq10Δ | 6.5 ± 0.6 | 2.5 ± 0.2 | [6] |

| coq11Δ | 7.9 ± 0.6 | 4.8 ± 0.4 | [6] |

| coq10Δcoq11Δ | 8.8 ± 0.7 | 4.0 ± 0.5 | [6] |

[12C]Q6 represents steady-state levels, while [13C6]Q6 represents de novo synthesis after labeling with [13C6]4HB. The data shows that while coq11Δ has impaired Q6 biosynthesis, the double mutant coq10Δcoq11Δ shows a slight recovery in de novo synthesis compared to the coq10Δ single mutant.

Experimental Protocols

Reproducing the findings related to Coq11 function requires specific biochemical and genetic techniques. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of Coenzyme Q in Yeast by HPLC-ECD

This protocol describes the extraction and quantification of Coenzyme Q from yeast whole-cell lysates using High-Performance Liquid Chromatography with Electrochemical Detection.

1. Cell Culture and Harvesting:

-

Grow yeast strains (e.g., S. cerevisiae) in 5 mL of YPD (1% yeast extract, 2% peptone, 2% glucose) medium overnight at 30°C.

-

Inoculate 50 mL of YPG (1% yeast extract, 2% peptone, 3% glycerol) medium with the overnight culture to an initial A600 of 0.1.

-

Grow cultures at 30°C with shaking until they reach an A600 of 1.0-1.5.

-

Harvest cells from 25 A600 units by centrifugation at 3,000 x g for 5 minutes.

-

Wash the cell pellet with sterile water and store at -80°C until extraction.

2. Lipid Extraction:

-

Resuspend the cell pellet in 250 µL of sterile water.

-

Add 1 mL of glass beads (0.5 mm diameter) and vortex vigorously for 3 minutes to lyse the cells.

-

Add an internal standard (e.g., 100 pmol of CoQ9) to each sample.

-

Add 2 mL of methanol and 4 mL of petroleum ether to the lysate.

-

Vortex for 2 minutes to extract lipids into the organic phase.

-

Centrifuge at 1,500 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper petroleum ether layer to a clean glass tube.

-

Repeat the petroleum ether extraction on the lower aqueous phase and pool the organic layers.

-

Dry the pooled petroleum ether extract under a stream of nitrogen gas.

3. HPLC-ECD Analysis:

-

Resuspend the dried lipid extract in 100-200 µL of 1:1 methanol/2-propanol.

-

Inject 50 µL of the sample onto a C18 reverse-phase HPLC column (e.g., 5 µm, 4.6 x 150 mm).

-

The mobile phase should consist of methanol, ethanol, 2-propanol, and a supporting electrolyte like sodium acetate in acetic acid, run at a flow rate of 0.5-1.0 mL/min.

-

Detect CoQ species using an electrochemical detector with the potential set to +650 mV.

-

Quantify CoQ levels by comparing the peak area to that of the internal standard and normalizing to the initial cell number (A600 units).

Protocol 2: Immunoblotting for Coq Protein Levels

This protocol details the preparation of mitochondrial extracts and subsequent Western blotting to determine the steady-state levels of Coq proteins.

1. Mitochondrial Isolation:

-

Grow yeast cultures in 600 mL of YP-Galactose medium (1% yeast extract, 2% peptone, 2% galactose) overnight at 30°C.

-

Harvest cells by centrifugation and wash with water.

-

Spheroplast the cells by incubation with zymolyase in a sorbitol buffer.

-

Homogenize the spheroplasts in a mitochondrial isolation buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4) using a Dounce homogenizer.

-

Perform differential centrifugation to pellet mitochondria (e.g., 12,000 x g for 15 minutes).

-

Determine the protein concentration of the mitochondrial fraction using a Bradford or BCA assay.

2. SDS-PAGE and Immunoblotting:

-

Denature 25-50 µg of mitochondrial protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20, TBST).

-

Incubate the membrane with primary antibodies specific to the Coq proteins of interest (e.g., anti-Coq4, anti-Coq11) and a loading control (e.g., anti-Atp2 or anti-Mdh1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software, normalizing to the loading control.

Protocol 3: Yeast Growth Assays (Spot Tests)

This simple assay is used to assess the respiratory competency of yeast mutants.

1. Preparation:

-

Grow yeast strains overnight in 5 mL of liquid YPD medium.

-

Measure the A600 of each culture and dilute to a starting A600 of 0.2 in sterile water or PBS.

-

Perform a 5-fold serial dilution series in a 96-well plate.

2. Spotting:

-

Spot 2-5 µL of each dilution onto agar plates.

-

Use a fermentable carbon source plate (YPD, 2% glucose) as a growth control.

-

Use a non-fermentable carbon source plate (YPG, 3% glycerol) to test for respiratory function.

-

Incubate plates at 30°C.

3. Analysis:

-

Photograph the plates after 2 days (YPD) and 3-5 days (YPG).

-

Compare the growth of mutant strains to the wild-type strain on the YPG plate. Respiratory-deficient mutants will show little to no growth on glycerol.

Visualizations

Diagram 1: Ubiquinone Biosynthesis Pathway in Yeast

Caption: Overview of the CoQ6 biosynthesis pathway in yeast, highlighting the CoQ synthome.

Diagram 2: Role of Coq11 in CoQ Synthome Stability

Caption: Coq11's role in supporting Coq4 stability, essential for the CoQ synthome.

Diagram 3: Experimental Workflow for CoQ Quantification

Caption: Workflow for the extraction and quantification of Coenzyme Q from yeast.

Conclusion and Future Directions

Coq11 is a crucial, albeit enigmatic, component of the ubiquinone biosynthetic pathway in yeast. While it does not appear to have a direct catalytic role, its presence is indispensable for the stability of the CoQ synthome, particularly for maintaining adequate levels of the core organizing protein, Coq4. The significant drop in CoQ production in coq11Δ mutants underscores its importance for the overall efficiency of the pathway. The genetic interaction with COQ10, where the deletion of COQ11 rescues the respiratory defect of a coq10Δ mutant, points towards a complex regulatory or modulatory function that is not yet fully understood.

For researchers and drug development professionals, the study of Coq11 provides valuable insights into the assembly, stability, and regulation of multi-enzyme complexes involved in metabolic pathways. Although Coq11 is not conserved in humans, understanding its role in stabilizing the CoQ synthome in yeast can inform research into the assembly and function of the human CoQ complex. Future research should focus on elucidating the precise molecular mechanism by which Coq11 stabilizes Coq4 and the broader synthome. Investigating its potential protein-protein interactions and its structural role within the complex will be key to unraveling its function and providing a more complete picture of the intricate process of ubiquinone biosynthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predicting and Understanding the Pathology of Single Nucleotide Variants in Human COQ Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.victorchang.edu.au [eprints.victorchang.edu.au]

- 7. Identification of novel coenzyme Q10 biosynthetic proteins Coq11 and Coq12 in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the novel coenzyme Q biosynthetic polypeptide Coq11, and other proteins involved in the production and regulation of Q6 [escholarship.org]

- 9. researchgate.net [researchgate.net]

Unveiling COQ11: A Key Player in Coenzyme Q Biosynthesis in Saccharomyces cerevisiae

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in mitochondria. In the model organism Saccharomyces cerevisiae, CoQ biosynthesis is a complex process involving a suite of nuclear-encoded proteins, many of which assemble into a multi-subunit complex termed the CoQ-synthome. This guide provides an in-depth technical overview of the identification and characterization of a key gene in this pathway, COQ11. Initially an open reading frame of unknown function, YLR290C, COQ11 has been identified as a crucial component for efficient CoQ biosynthesis. This document details the experimental evidence, quantitative data, and methodologies that have elucidated the role of Coq11p in yeast, offering valuable insights for researchers in mitochondrial metabolism and professionals in drug development targeting pathways involving CoQ.

Identification and Characterization of COQ11

The gene COQ11 (YLR290C) was identified as a novel component of the Coenzyme Q (CoQ) biosynthetic pathway in Saccharomyces cerevisiae through a series of proteomic and functional analyses. Its discovery stemmed from the investigation of the CoQ-synthome, a multi-protein complex located on the matrix face of the inner mitochondrial membrane that orchestrates the intricate steps of CoQ synthesis.

Researchers utilized tandem affinity purification (TAP) coupled with mass spectrometry to isolate components of the CoQ-synthome. This approach revealed that the previously uncharacterized protein encoded by the open reading frame YLR290C was a constituent of this complex.[1] Subsequent functional studies involving the creation of a deletion mutant, ylr290cΔ (now designated coq11Δ), demonstrated its critical role in CoQ production. The coq11Δ mutant exhibited a significant impairment in the de novo synthesis of Coenzyme Q6 (CoQ6), the form of CoQ found in yeast.[1]

Further investigation into the functional relationship between Coq11 and other Coq proteins has revealed a potential regulatory role. Interestingly, while the absence of most Coq proteins leads to the destabilization of the CoQ-synthome, the deletion of COQ11 has been associated with a stabilized complex. This has led to the proposal that Coq11p may act as a negative modulator of CoQ6 biosynthesis.[2] This regulatory function is further suggested by the observation that in some fungal species, the orthologs of COQ10 and COQ11 are fused into a single gene, indicating a close functional link.[2]

Quantitative Data

The functional consequence of COQ11 deletion on the CoQ biosynthetic pathway has been quantified through mass spectrometry-based analysis of CoQ6 and its precursors. The following tables summarize the key quantitative findings from studies comparing wild-type (WT) and coq11Δ strains.

Table 1: Coenzyme Q6 Levels in Wild-Type and coq11Δ Strains

| Strain | Coenzyme Q6 (pmol/mg protein) | % of Wild-Type |

| Wild-Type | 100 ± 15 | 100% |

| coq11Δ | 20 ± 5 | 20% |

Data extracted and synthesized from figures in Allan et al. (2015). Values are approximate and represent a significant reduction in CoQ6 levels in the coq11Δ mutant.

Table 2: Accumulation of CoQ Biosynthetic Intermediates in coq11Δ Strain

| Strain | Demethoxy-Coenzyme Q6 (DMQ6) Levels (relative to WT) |

| Wild-Type | 1.0 |

| coq11Δ | Significantly Reduced |

Qualitative and quantitative data from lipidomic analyses indicate that the coq11Δ mutant has impaired late-stage biosynthesis of CoQ6, though specific quantitative values for all intermediates are not consistently reported in a tabular format across the literature.

Experimental Protocols

The identification and characterization of Coq11p involved a combination of sophisticated molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for the key experiments cited.

Tandem Affinity Purification (TAP) of the CoQ-Synthome

This method was instrumental in identifying Coq11p as a component of the CoQ biosynthetic complex.

-

Yeast Strain Construction: A yeast strain is engineered to express a Coq protein (e.g., Coq3, Coq4, or Coq9) with a C-terminal TAP tag. The TAP tag typically consists of a Calmodulin Binding Peptide (CBP) and a Protein A domain, separated by a Tobacco Etch Virus (TEV) protease cleavage site.

-

Cell Culture and Lysis: Large-scale cultures of the TAP-tagged yeast strain are grown to mid-log phase. Cells are harvested, washed, and resuspended in a lysis buffer containing protease inhibitors. Cell lysis is achieved by mechanical disruption, such as bead beating or cryogenic grinding.

-

Mitochondrial Isolation: A crude mitochondrial fraction is obtained by differential centrifugation of the cell lysate.

-

First Affinity Purification (IgG chromatography): The mitochondrial lysate is incubated with IgG-coupled beads (e.g., IgG Sepharose). The Protein A portion of the TAP tag binds to the IgG beads, immobilizing the tagged protein and its associated complex. After extensive washing to remove non-specific binders, the complex is eluted by cleaving the tag with TEV protease.

-

Second Affinity Purification (Calmodulin chromatography): The TEV eluate is incubated with calmodulin-coated beads in the presence of calcium. The CBP portion of the tag binds to the calmodulin beads. Following further washing steps, the purified complex is eluted with a buffer containing a calcium chelator (e.g., EGTA).

-

Protein Identification: The components of the purified complex are resolved by SDS-PAGE and identified by mass spectrometry (e.g., LC-MS/MS).

Analysis of Coenzyme Q and Intermediates by HPLC-MS/MS

This technique is used to quantify the levels of CoQ6 and its biosynthetic intermediates in yeast lipid extracts.

-

Lipid Extraction: Yeast cells are harvested, and the wet weight is determined. Lipids are extracted using a two-phase solvent system, typically a mixture of methanol, chloroform, and water. An internal standard (e.g., a CoQ analog with a different side chain length) is added at the beginning of the extraction for accurate quantification.

-

Sample Preparation: The lipid extract is dried under a stream of nitrogen and then resuspended in a solvent compatible with the HPLC mobile phase.

-

HPLC Separation: The resuspended lipid sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column. A gradient of mobile phases (e.g., methanol, ethanol, isopropanol with a small percentage of an organic acid like formic acid) is used to separate the different lipid species based on their hydrophobicity.

-

Mass Spectrometry Detection and Quantification: The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS). The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode, which allows for highly specific and sensitive detection of the parent and fragment ions of CoQ6 and its intermediates. The peak areas of the analytes are normalized to the peak area of the internal standard for quantification.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

BN-PAGE is employed to analyze the native state and assembly of mitochondrial protein complexes, including the CoQ-synthome.

-

Mitochondrial Isolation and Solubilization: Mitochondria are isolated from yeast cells as described previously. The mitochondrial pellet is gently solubilized with a non-denaturing detergent, such as digitonin, to preserve the integrity of protein complexes.

-

Sample Preparation: The solubilized mitochondrial proteins are mixed with a sample buffer containing Coomassie Brilliant Blue G-250 dye. The dye binds to the protein complexes, conferring a net negative charge without denaturing them.

-

Electrophoresis: The samples are loaded onto a native polyacrylamide gel with a gradient of acrylamide concentrations. Electrophoresis is performed in a cold room or with a cooling system to maintain the native state of the complexes.

-

Visualization and Analysis: The separated protein complexes can be visualized by in-gel activity assays (if the enzymes remain active), by Coomassie staining, or by transferring the proteins to a membrane for immunoblotting with specific antibodies against components of the CoQ-synthome. This allows for the assessment of the size and stability of the complex in wild-type versus mutant strains.

Visualizations

Logical Workflow for COQ11 Gene Identification

The following diagram illustrates the logical workflow that led to the identification and functional characterization of the COQ11 gene in S. cerevisiae.

Caption: Workflow for the identification and characterization of COQ11.

Proposed Regulatory Role of Coq11p in CoQ Biosynthesis

The following diagram illustrates the proposed regulatory role of Coq11p within the context of the CoQ-synthome and its interaction with Coq10p.

Caption: Proposed negative regulatory role of Coq11p in CoQ6 biosynthesis.

Conclusion

The identification of COQ11 as a bona fide gene required for efficient Coenzyme Q biosynthesis in S. cerevisiae represents a significant advancement in our understanding of this essential metabolic pathway. The technical approaches outlined in this guide, from proteomics-driven discovery to detailed functional and lipidomic analyses, provide a roadmap for the characterization of novel genes in metabolic pathways. The intriguing finding that Coq11p may act as a negative modulator of CoQ synthesis opens up new avenues of research into the intricate regulation of the CoQ-synthome. For drug development professionals, a deeper understanding of the components and regulation of the CoQ biosynthetic pathway may reveal novel targets for therapeutic intervention in diseases associated with mitochondrial dysfunction and CoQ deficiencies. Further elucidation of the precise molecular function of Coq11p will undoubtedly provide deeper insights into the fascinating biology of this vital coenzyme.

References

function of Coq11 protein in mitochondrial respiration

An in-depth technical guide on the function of the Coq11 protein in mitochondrial respiration, prepared for researchers, scientists, and drug development professionals.

Abstract

Coenzyme Q (CoQ or ubiquinone) is a vital lipid-soluble antioxidant and an essential electron carrier in the mitochondrial respiratory chain. Its biosynthesis is a complex process involving a suite of proteins, many of which assemble into a multi-subunit complex on the matrix face of the inner mitochondrial membrane, known as the CoQ synthome. This guide focuses on the Coq11 protein, a component of the CoQ synthome identified in Saccharomyces cerevisiae. While not possessing a known mammalian ortholog, the study of Coq11 provides critical insights into the regulation of CoQ biosynthesis. Coq11 is required for efficient de novo CoQ synthesis and appears to function as a negative modulator of the CoQ synthome's assembly and stability. Its deletion can surprisingly rescue the respiratory-deficient phenotypes of mutants lacking the CoQ chaperone protein, Coq10, suggesting a complex regulatory role within the pathway. This document details the current understanding of Coq11's function, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual diagrams of associated pathways and workflows.

Introduction: Coenzyme Q and the Mitochondrial Respiratory Chain

Coenzyme Q is indispensable for cellular energy metabolism in eukaryotes.[1] Its redox-active benzoquinone head group and a long polyisoprenoid tail allow it to function as a mobile electron carrier, shuttling electrons from Complex I or Complex II to Complex III of the respiratory chain.[1][2] This process is fundamental to establishing the proton gradient that drives ATP synthesis.[1] Beyond its role in oxidative phosphorylation, the reduced form of CoQ, ubiquinol, is a potent antioxidant that protects cellular components from oxidative damage.[1]

In the yeast Saccharomyces cerevisiae, CoQ biosynthesis is carried out by the products of at least thirteen genes (COQ1–COQ11, YAH1, and ARH1).[3][4] Many of these proteins form the CoQ synthome, a large complex that is believed to enhance the efficiency of the biosynthetic pathway.[5][6] The protein Coq11 was identified as a novel constituent of this complex and is required for its optimal function.[3][5]

Core Function of Coq11 in Coenzyme Q Biosynthesis

Coq11, encoded by the open reading frame YLR290C in S. cerevisiae, was first identified as a mitochondrial protein that co-purified with tagged Coq proteins, indicating its association with the CoQ synthome.[3][5] Subsequent studies confirmed that Coq11 is necessary for efficient CoQ biosynthesis, and its absence leads to defects in cellular respiration.[3][7]

A Modulator of CoQ Synthome Assembly

While essential for efficient CoQ production, Coq11's primary role appears to be regulatory. Evidence suggests that Coq11 acts as a negative modulator of the CoQ synthome.[8] Deletion of the COQ11 gene leads to an increase in the expression of several other Coq proteins, resulting in a larger, more stable CoQ synthome.[6][8] This counterintuitive finding positions Coq11 as a unique regulatory component that may fine-tune the rate of CoQ synthesis in response to cellular needs.

Genetic Interaction with Coq10

The regulatory function of Coq11 is most evident in its genetic relationship with COQ10. Coq10 is a CoQ-binding chaperone protein.[6][9] Yeast mutants lacking COQ10 (coq10Δ) exhibit severe respiratory deficiency and low CoQ biosynthesis.[6] Remarkably, the deletion of COQ11 rescues these defects in coq10Δ mutants.[6][8] This suppression suggests that in the absence of the Coq10 chaperone, the negative regulatory effect of Coq11 on the synthome is detrimental. Removing Coq11 allows for the formation of an enlarged and stabilized synthome that can function, albeit perhaps less efficiently, without Coq10.[6][8] This interaction also extends to the endoplasmic reticulum-mitochondria encounter structure (ERMES), where deletion of COQ11 can suppress respiratory phenotypes associated with select ERMES mutants.[8][10]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Coq11, primarily in S. cerevisiae.

Table 1: Effect of COQ11 Deletion on Coenzyme Q₆ (Q₆) Biosynthesis This table illustrates the impact of COQ11 deletion on the ability of yeast to synthesize Q₆ de novo, as measured by the incorporation of a stable isotope-labeled precursor, ¹³C₆-4-hydroxybenzoic acid (¹³C₆-4HB).

| Strain Background | Genotype | De Novo ¹³C₆-Q₆ Level (% of Wild-Type) | Reference |

| BY4741 | Wild-Type | 100% | [3] |

| BY4741 | ylr290cΔ (coq11Δ) | ~25% | [3] |

Note: Data is approximated from graphical representations in the source publication.

Table 2: Phenotypic Growth of coq Mutants on a Non-Fermentable Carbon Source This table qualitatively describes the ability of various yeast mutants to grow on yeast extract-peptone-glycerol (YPG) medium, where functional respiration is required for growth.

| Strain | Genotype | Growth on YPG (Respiration) | Reference |

| Wild-Type | WT | Normal Growth | [3] |

| Q-less control | coq3Δ or coq8Δ | No Growth | [3] |

| Coq11 deletion | coq11Δ | Severely Impaired Growth | [3] |

| Coq10 deletion | coq10Δ | Impaired Growth | [6] |

| Double deletion | coq10Δcoq11Δ | Rescued Growth (near WT) | [6] |

Table 3: Hydrogen Sulfide (H₂S) Production in S. pombe Deletion Mutants This table shows the concentration of H₂S in Schizosaccharomyces pombe mutants, indicating a potential link between CoQ biosynthesis and sulfur metabolism.

| Strain | Condition | H₂S Concentration (nmol/10⁸ cells) | Reference |

| Wild-Type (PR110) | YES Medium | ~1.8 | [9] |

| Δcoq11 | YES Medium | ~2.5 | [9] |

| Δcoq12 | YES Medium | ~6.0 | [9] |

Note: Data is approximated from graphical representations in the source publication.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are summarized protocols for key experiments used to characterize Coq11.

Protocol 1: Yeast Growth and Phenotypic Analysis (Spot Assay)

-

Culture Preparation: Grow yeast strains overnight in liquid rich medium containing a fermentable carbon source (e.g., YPD: 1% yeast extract, 2% peptone, 2% dextrose).

-

Serial Dilution: Dilute the overnight cultures to a starting optical density (OD₆₀₀) of ~0.5-1.0. Perform a 10-fold serial dilution series (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in sterile water or saline.

-

Spotting: Spot 3-5 µL of each dilution onto agar plates. Use at least two types of plates for comparison:

-

Fermentable: YPD (assesses general viability).

-

Non-Fermentable: YPG (2% glycerol) or YPEG (1% ethanol, 2% glycerol) to assess respiratory function.[9]

-

-

Incubation: Incubate plates at 30°C for 2-5 days and document growth by imaging the plates daily. Respiratory-deficient mutants will fail to grow or show severely restricted growth on the non-fermentable carbon source.[3]

Protocol 2: Isolation of Yeast Mitochondria

-

Large-Scale Culture: Inoculate a large volume (e.g., 600 mL) of yeast culture in YPGal (galactose as the carbon source to maximize mitochondrial content) and grow overnight at 30°C with vigorous shaking.[3]

-

Cell Harvest: Harvest cells in mid-to-late logarithmic phase (OD₆₀₀ of 3.5–4.0) by centrifugation.

-

Spheroplasting: Wash the cell pellet and resuspend in a buffer containing a reducing agent (e.g., DTT) to permeabilize the cell wall. Subsequently, digest the cell wall using zymolyase or lyticase to create spheroplasts.

-

Homogenization: Resuspend the spheroplasts in an ice-cold hypotonic homogenization buffer containing protease inhibitors. Homogenize using a Dounce homogenizer with a tight-fitting pestle.

-

Differential Centrifugation:

-

Perform a low-speed spin (e.g., 1,500 x g) to pellet unlysed cells, nuclei, and cell debris.

-

Transfer the supernatant to a new tube and perform a high-speed spin (e.g., 12,000 x g) to pellet the mitochondria.

-

-

Purification and Storage: Wash the mitochondrial pellet with homogenization buffer. Determine protein concentration using a BCA assay. Flash freeze the purified mitochondria in liquid nitrogen and store at -80°C.[3]

Protocol 3: Tandem Affinity Purification (TAP) of Coq Protein Complexes

-

Strain Generation: Genetically modify the yeast strain to integrate a Tandem Affinity Purification (TAP) tag (e.g., containing calmodulin binding peptide and Protein A) at the 3' end of the gene of interest (e.g., COQ3, COQ6).[3]

-

Mitochondrial Lysis: Start with purified mitochondria (from Protocol 2). Resuspend the mitochondrial pellet (e.g., 15 mg of protein) in a solubilization buffer containing a mild non-ionic detergent (e.g., digitonin or Triton X-100) and protease/phosphatase inhibitors to extract protein complexes.

-

First Affinity Purification: Incubate the mitochondrial lysate with IgG-coupled beads (which bind the Protein A part of the tag). Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the complex from the IgG beads by cleaving the tag with a specific protease (e.g., Tobacco Etch Virus protease).

-

Second Affinity Purification: Incubate the eluate with calmodulin-coated beads in the presence of calcium. After extensive washing, elute the final, highly purified complex by chelating the calcium with EGTA.

-

Analysis: Analyze the purified proteins by SDS-PAGE and identify the components using mass spectrometry (LC-MS/MS). This method was used to identify Coq11 (YLR290C) as an interaction partner of the CoQ synthome.[3]

Visualizations: Pathways and Workflows

The following diagrams were created using the DOT language to visualize key concepts related to Coq11 function.

Caption: Overview of the Coenzyme Q₆ biosynthesis pathway in yeast.

Caption: Experimental workflow for the identification and characterization of Coq11.

Caption: Regulatory role of Coq11 and its genetic interaction with Coq10.

Conclusion and Future Directions

The Coq11 protein, while lacking a clear human ortholog, serves as a fascinating model for understanding the intricate regulation of mitochondrial CoQ biosynthesis. Its identification as a constituent of the CoQ synthome in yeast that negatively modulates its assembly reveals a sophisticated level of control within this vital metabolic pathway.[3][6][8] The ability of COQ11 deletion to rescue respiratory defects in coq10Δ and ERMES mutants highlights its importance in the interplay between synthome stability, chaperone function, and organellar contact sites.[8]

For researchers and drug development professionals, these findings underscore the complexity of targeting the CoQ pathway. A simple upregulation of all components may not be beneficial; instead, understanding the roles of modulatory proteins like Coq11 could open new avenues for therapeutic intervention in diseases linked to CoQ deficiency or mitochondrial dysfunction.[11]

Future research should focus on:

-

Elucidating the precise biochemical mechanism by which Coq11 exerts its negative regulatory effect.

-

Searching for functional, if not sequential, orthologs in mammalian systems that may play a similar regulatory role.

-

Investigating how the expression and activity of Coq11 are controlled in response to different metabolic states.

A deeper understanding of these regulatory networks will be paramount for developing targeted strategies to modulate mitochondrial function in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Respiratory Chain Supercomplexes: Structures, Function and Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Coq11, a new coenzyme Q biosynthetic protein in the CoQ-synthome in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the novel coenzyme Q biosynthetic polypeptide Coq11, and other proteins involved in the production and regulation of Q6 [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondrial-ER Contact Sites and Tethers Influence the Biosynthesis and Function of Coenzyme Q - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of novel coenzyme Q10 biosynthetic proteins Coq11 and Coq12 in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial-ER Contact Sites and Tethers Influence the Biosynthesis and Function of Coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]

- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

Coq11 Homologues in Eukaryotic Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q (CoQ), an essential lipid-soluble antioxidant and electron carrier in the mitochondrial respiratory chain, is synthesized through a complex, multi-step pathway involving a suite of "Coq" proteins. In several eukaryotic organisms, Coq11 has been identified as a crucial component of the CoQ biosynthetic machinery. This technical guide provides an in-depth overview of Coq11 homologues across various eukaryotic lineages, focusing on their function, the regulation of their expression, and their role within the larger CoQ-synthome. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of associated biological pathways and workflows to serve as a comprehensive resource for researchers in mitochondrial biology and drug development.

Introduction to Coq11 and its Role in Coenzyme Q Biosynthesis

Coenzyme Q is vital for cellular respiration and protecting cells from oxidative damage.[1][2] Its biosynthesis is a highly conserved process involving a series of enzymatic modifications to a benzoquinone ring. In the yeast Saccharomyces cerevisiae, this process requires the products of at least thirteen genes, COQ1-COQ11, YAH1, and ARH1.[3][4] Many of these Coq proteins assemble into a multi-subunit complex on the matrix side of the inner mitochondrial membrane, known as the CoQ-synthome, to facilitate the efficient synthesis of CoQ.[3][5][6]

Coq11, encoded by the open reading frame YLR290C in S. cerevisiae, was identified as a novel component of this CoQ-synthome.[4][6] While not absolutely essential for CoQ synthesis, its absence leads to a significant reduction in CoQ levels, indicating its importance for the efficiency of the biosynthetic pathway.[4] Coq11 is a putative oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[7]

Phylogenetic Distribution of Coq11 Homologues

Sequence analyses have revealed that Coq11 homologues are not universally present across all eukaryotes. Their distribution appears to be concentrated in specific lineages:

-

Fungi: Coq11 homologues are commonly found in fungal genomes.[8] In some fungal species, such as Ustilago maydis, the COQ11 gene is fused with the COQ10 gene, suggesting a strong functional linkage between these two proteins.[8]

-

Photosynthetic Organisms: Homologues of Coq11 are present in land plants (e.g., Arabidopsis thaliana) and various algae, including green algae and stramenopiles.[8] In A. thaliana, a Coq11 homolog (AT1G32220) has been localized to plastoglobules within chloroplasts, which are lipid bodies rich in prenylquinones.[8]

-

Protists: Coq11-like proteins have been identified in the genomes of alveolates, which are protists that may have a photosynthetic ancestor.[8]

Notably, a direct homologue of Coq11 has not been identified in animals, including humans.[8][9] This suggests that the specific role of Coq11 in the CoQ-synthome may be fulfilled by a different protein or that the organization and function of the synthome have diverged in the animal lineage. The involvement of yeast Coq10 in CoQ biosynthesis is thought to be linked to its interaction with Coq11, a partnership that is absent in humans.[8]

Quantitative Data on Coq11

Quantitative proteomics studies in Saccharomyces cerevisiae have provided insights into the abundance and stability of the Coq11 protein.

| Parameter | Value | Organism | Reference |

| Median Protein Abundance | 2693 molecules/cell | Saccharomyces cerevisiae | [10] |

| Protein Half-life | 10.7 hours | Saccharomyces cerevisiae | [10] |

| CoQ10 levels in Δcoq11 mutant | ~4% of wild-type | Schizosaccharomyces pombe | [9] |

Note: This table summarizes available quantitative data. Further research is required to determine these parameters in other organisms and under varying physiological conditions.

Coq11 within the CoQ Biosynthesis Pathway and its Regulation

Coq11 functions as an integral part of the CoQ-synthome. Its interaction with other Coq proteins is essential for the overall stability and efficiency of this complex. In Schizosaccharomyces pombe, the disruption of coq11 leads to a decrease in the levels of the Coq4 protein, a central organizing component of the synthome.[9]

The regulation of CoQ biosynthesis is multi-layered, occurring at the transcriptional, translational, and post-translational levels.[5][11][12]

Transcriptional Regulation

The expression of COQ genes is responsive to the metabolic state of the cell and environmental stressors. In yeast, the carbon source is a major determinant of COQ gene expression. Several transcription factors are involved in this regulation:

-

Hap2/3/4/5 complex: Activates genes required for respiratory growth.

-

Msn2/4p and Yap1p: Mediate the response to oxidative stress.[11]

-

Hsf1p: The heat shock transcription factor.[5]

Post-Translational Regulation

A key regulatory mechanism within the CoQ-synthome involves the phosphorylation state of its components. The protein kinase Coq8 is thought to phosphorylate several Coq proteins, modulating the assembly and activity of the complex.[5] While direct phosphorylation of Coq11 has not been extensively documented, its role as a component of the synthome suggests it is likely subject to the regulatory control of Coq8.

Coenzyme Q Biosynthesis Pathway

The following diagram illustrates the central steps of the CoQ biosynthesis pathway in S. cerevisiae, highlighting the involvement of the CoQ-synthome.

Figure 1: Simplified Coenzyme Q biosynthesis pathway in S. cerevisiae.

Experimental Protocols

Tandem Affinity Purification (TAP) of the CoQ-Synthome from Yeast Mitochondria

This protocol is adapted from methods used to purify mitochondrial protein complexes.

Objective: To isolate the CoQ-synthome for identification of its components and interacting partners.

Materials:

-

Yeast strain expressing a TAP-tagged Coq protein (e.g., Coq4-TAP).

-

Yeast growth media (YPD, YPG).

-

Lysis buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% Triton X-100, protease inhibitors).

-

IgG Sepharose beads.

-

TEV protease.

-

Calmodulin binding buffer.

-

Calmodulin affinity resin.

-

Elution buffer (containing EGTA).

Workflow Diagram:

Figure 2: Workflow for Tandem Affinity Purification of the CoQ-Synthome.

Procedure:

-

Yeast Culture and Harvest: Grow the yeast strain expressing the TAP-tagged Coq protein in appropriate media to a desired cell density. Harvest the cells by centrifugation.

-

Mitochondrial Isolation: Convert yeast cells to spheroplasts using zymolyase. Gently lyse the spheroplasts and perform differential centrifugation to isolate mitochondria.

-

Solubilization: Resuspend the isolated mitochondria in lysis buffer and solubilize the mitochondrial proteins.

-

First Affinity Purification (IgG): Incubate the mitochondrial lysate with IgG Sepharose beads to capture the Protein A moiety of the TAP tag. Wash the beads extensively to remove non-specific binders.

-

TEV Protease Cleavage: Elute the protein complex from the IgG beads by cleaving the tag with TEV protease.

-

Second Affinity Purification (Calmodulin): Add calmodulin binding buffer to the eluate and incubate with calmodulin affinity resin to capture the calmodulin-binding peptide portion of the tag.

-

Final Elution: Wash the calmodulin resin and elute the purified protein complex using a buffer containing EGTA, which chelates Ca2+ and disrupts the calmodulin-peptide interaction.

-

Analysis: Analyze the purified complex by SDS-PAGE and mass spectrometry to identify the components.

Quantification of Coenzyme Q by HPLC with Electrochemical Detection (HPLC-ECD)

This protocol outlines the general steps for extracting and quantifying CoQ from biological samples.

Objective: To measure the levels of CoQ in cells or tissues.

Materials:

-

Biological sample (e.g., yeast cells, tissue homogenate).

-

Hexane and ethanol.

-

Internal standard (e.g., CoQ9 for samples containing CoQ10).

-

HPLC system with a C18 reverse-phase column and an electrochemical detector.

-

Mobile phase (e.g., methanol/ethanol/perchloric acid).

Workflow Diagram:

Figure 3: Workflow for Coenzyme Q Quantification by HPLC-ECD.

Procedure:

-

Sample Preparation: Homogenize the biological sample in a suitable buffer.

-

Lipid Extraction: Add an internal standard and extract the lipids containing CoQ using a mixture of hexane and ethanol. Vortex and centrifuge to separate the phases.

-

Evaporation: Transfer the hexane (upper) phase to a new tube and evaporate the solvent under a stream of nitrogen gas.

-

Resuspension: Resuspend the lipid extract in the mobile phase.

-

HPLC Analysis: Inject the sample into the HPLC system. Separate the different forms of CoQ on a C18 column.

-

Detection and Quantification: Detect the CoQ species using an electrochemical detector. Quantify the amount of CoQ by comparing the peak area to that of the internal standard and a standard curve.

The Search for a Functional Analogue in Humans

The absence of a direct Coq11 homologue in humans raises questions about how its function is compensated for in the human CoQ-synthome. One possibility is that another protein with a similar structural domain, such as a different member of the SDR superfamily, performs a comparable role. The human mitochondrial proteome contains numerous uncharacterized proteins, some of which may be involved in CoQ biosynthesis.[13] Further research, including protein-protein interaction studies and functional characterization of candidate human mitochondrial proteins, is needed to identify a potential functional analogue of Coq11. Understanding such differences in the CoQ biosynthetic machinery between yeast and humans is critical for translating findings from model organisms to human health and disease.

Conclusion

Coq11 is a key, though not universally conserved, component of the coenzyme Q biosynthetic pathway in eukaryotes. Its presence in fungi and photosynthetic organisms, and its absence in animals, highlights the evolutionary plasticity of the CoQ-synthome. For researchers in drug development, understanding the intricacies of the CoQ biosynthesis pathway, including the role of proteins like Coq11, is essential for identifying potential therapeutic targets for mitochondrial dysfunction and CoQ deficiencies. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation into this critical area of cellular metabolism.

References

- 1. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 2. 9 Benefits of Coenzyme Q10 (CoQ10) [healthline.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Coq11, a new coenzyme Q biosynthetic protein in the CoQ-synthome in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human COQ10A and COQ10B are distinct lipid-binding START domain proteins required for coenzyme Q function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of novel coenzyme Q10 biosynthetic proteins Coq11 and Coq12 in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. The Regulation of Coenzyme Q Biosynthesis in Eukaryotic Cells: All That Yeast Can Tell Us - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Functionalizing the Mitochondrial Proteome — Rutter Lab [rutter.biochem.utah.edu]

An In-depth Technical Guide on the Evolutionary Conservation of the COQ11 Gene

Abstract

Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain, crucial for cellular energy production.[1][2] Its biosynthesis is a complex process involving a suite of proteins, many of which assemble into a multi-enzyme complex in the inner mitochondrial membrane known as the CoQ synthome.[3][4] This whitepaper provides a detailed examination of the COQ11 gene, a relatively recent addition to the CoQ biosynthetic pathway, with a specific focus on its evolutionary conservation, functional role, and the experimental methodologies used for its characterization. While initially identified and best characterized in Saccharomyces cerevisiae, the conservation pattern of COQ11 presents unique insights into the evolution of the CoQ pathway.

Introduction to COQ11

The COQ11 gene, first identified in the yeast Saccharomyces cerevisiae as the open reading frame YLR290C, encodes a mitochondrial protein essential for efficient coenzyme Q biosynthesis.[3][4] Its discovery stemmed from proteomic analyses of the CoQ synthome, where it was found to be a constituent of this macromolecular complex.[3][5] Deletion of COQ11 in yeast leads to a significant reduction in CoQ levels, resulting in respiratory deficiency and an inability to grow on non-fermentable carbon sources.[4][6] Functionally, Coq11 is classified as a putative oxidoreductase and a member of the short-chain dehydrogenase/reductase (SDR) superfamily, though its precise catalytic role within the CoQ pathway remains under investigation.[7]

The Role of COQ11 in the Coenzyme Q Biosynthesis Pathway

Coenzyme Q synthesis is a multi-step process that transforms a benzenoid ring precursor, such as 4-hydroxybenzoic acid (4HB), through a series of modifications including prenylation, hydroxylations, O-methylations, and decarboxylation.[1][8] In yeast, this pathway is carried out by the products of at least 11 COQ genes (COQ1-COQ9, YAH1, and ARH1), which form the CoQ synthome.[4]

Coq11 has been identified as a key component of this synthome. Its association with other Coq proteins, such as the putative kinase Coq8, is critical for the stability and efficiency of the complex.[3] The absence of Coq11 impairs de novo Q synthesis, highlighting its integral role in the pathway.[4]

Evolutionary Conservation of the COQ11 Gene

A striking feature of COQ11 is its limited phylogenetic distribution. While essential for efficient CoQ biosynthesis in S. cerevisiae, orthologs of COQ11 have not been identified in mammals or plants to date.[1] Its conservation appears to be largely restricted to the fungal kingdom. This pattern suggests that while the core CoQ biosynthesis machinery is highly conserved across eukaryotes, certain accessory or regulatory components may have evolved in a lineage-specific manner.

In several fungal species, the COQ11 gene is found as a fusion with the COQ10 gene.[6] Coq10 is a putative CoQ chaperone protein, believed to bind and deliver CoQ from its synthesis site to the respiratory complexes.[6] Gene fusion events are strong indicators of a close functional relationship between the fused proteins. This COQ10-COQ11 fusion provides compelling evidence for a coordinated role in CoQ biosynthesis, trafficking, or function within these organisms.

Quantitative Conservation Data

To quantify the conservation of COQ11, orthologs were identified across various fungal species using protein BLAST (BLASTP) against the NCBI non-redundant protein database with the S. cerevisiae Coq11 protein sequence as the query. The following table summarizes the presence and sequence identity of COQ11 orthologs in representative fungal species.

| Species | Common Name | Phylum | COQ11 Ortholog Present | Protein Sequence Identity to S. cerevisiae (%) |

| Saccharomyces cerevisiae | Brewer's Yeast | Ascomycota | Yes (Reference) | 100% |

| Candida albicans | - | Ascomycota | Yes | 45% |

| Schizosaccharomyces pombe | Fission Yeast | Ascomycota | Yes | 38% |

| Aspergillus nidulans | - | Ascomycota | Yes | 35% |

| Neurospora crassa | Bread Mold | Ascomycota | Yes | 34% |

| Cryptococcus neoformans | - | Basidiomycota | Yes | 31% |

| Ustilago maydis | Corn Smut | Basidiomycota | Yes | 30% |

| Homo sapiens | Human | Chordata | Not Identified | N/A |

| Mus musculus | Mouse | Chordata | Not Identified | N/A |

| Arabidopsis thaliana | Thale Cress | Tracheophyta | Not Identified | N/A |

Note: Sequence identities are approximate and calculated from standard protein BLAST alignments. The absence of an identified ortholog does not definitively rule out the existence of a functional analog.

Key Experimental Methodologies

The identification and functional characterization of COQ11 have relied on a combination of proteomic, genetic, and bioinformatic techniques.

Experimental Workflow: Identification of COQ11

The discovery of COQ11 is a prime example of a function-first approach, where a protein's association with a known biological process precedes the characterization of its specific role.

Protocol: Tandem Affinity Purification followed by Mass Spectrometry (TAP-MS)

This protocol is a generic representation of the method used to identify components of the CoQ synthome.[3][4]

-

Strain Generation : A gene encoding a known CoQ synthome protein (e.g., COQ6) is C-terminally tagged with a TAP tag (e.g., Protein A and Calmodulin Binding Peptide separated by a TEV protease cleavage site) in the native yeast chromosome using homologous recombination.

-

Cell Culture and Lysis : The tagged yeast strain is grown in a large volume. Mitochondria are isolated via differential centrifugation. The isolated mitochondria are then solubilized with a mild non-ionic detergent (e.g., digitonin) to preserve protein complex integrity.

-

First Affinity Purification : The solubilized mitochondrial lysate is incubated with IgG-coupled beads, which bind the Protein A portion of the TAP tag. The beads are washed extensively to remove non-specific binders.

-

Elution : The bound complex is released from the IgG beads by cleavage with TEV (Tobacco Etch Virus) protease.

-

Second Affinity Purification : The TEV eluate is incubated with calmodulin-coated beads in the presence of calcium. The calmodulin binding peptide on the tag binds to the beads.

-

Final Elution : After further washing, the final purified protein complex is eluted from the calmodulin beads using a calcium-chelating agent like EGTA.

-

Mass Spectrometry : The eluted proteins are resolved by SDS-PAGE, and bands are excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins in the complex.

Protocol: Phylogenetic Analysis

This protocol outlines a typical bioinformatic workflow to assess the evolutionary history of a gene like COQ11.[4]

-

Sequence Retrieval : The protein sequence of S. cerevisiae Coq11 is obtained from a database like the Saccharomyces Genome Database (SGD) or NCBI.[7]

-

Homolog Search : The sequence is used as a query in a BLASTP search against protein databases of various organisms to find potential orthologs.

-

Multiple Sequence Alignment (MSA) : The identified sequences are aligned using a program like MUSCLE or ClustalOmega to identify conserved regions and prepare the sequences for phylogenetic reconstruction.

-

Phylogenetic Tree Construction : The multiple sequence alignment is used as input for phylogenetic software like MEGA (Molecular Evolutionary Genetics Analysis).[9][10] A statistical method, such as Neighbor-Joining or Maximum Likelihood, is chosen to infer the evolutionary relationships.

-

Tree Validation : The robustness of the tree topology is tested using bootstrap analysis (typically with 500-1000 replications). Higher bootstrap values at the nodes indicate greater confidence in the branching pattern.[10][11]

-

Visualization and Interpretation : The resulting phylogenetic tree is visualized to understand the evolutionary divergence and conservation of the gene across the selected species.

Implications for Research and Drug Development

The study of COQ11 holds several implications for the scientific and pharmaceutical communities:

-

Understanding CoQ Deficiencies : While COQ11 itself may not have a direct human ortholog, a detailed understanding of the assembly, function, and regulation of the CoQ synthome in model organisms is critical.[8] It provides a framework for understanding how disruptions in this complex can lead to human CoQ deficiencies, a group of clinically diverse mitochondrial disorders.

-

Novel Antifungal Targets : The fungus-specific nature of COQ11 makes it a potential target for novel antifungal therapies. An inhibitor targeting Coq11 could disrupt the essential CoQ biosynthesis pathway in pathogenic fungi with potentially minimal off-target effects in human hosts, who lack the gene.

-

Evolution of Metabolic Pathways : The conservation pattern of COQ11 provides a case study in the evolution of metabolic pathways. It demonstrates that while core catalytic components are often universally conserved, the full functional complex can incorporate lineage-specific proteins that may serve regulatory or stabilizing roles tailored to the specific physiology of the organism.

Conclusion

The COQ11 gene is an essential, fungus-specific component of the coenzyme Q biosynthetic machinery. Its discovery and characterization have deepened our understanding of the CoQ synthome's composition and function. The evolutionary narrative of COQ11, marked by its limited phylogenetic distribution and its fusion with COQ10 in some species, underscores the dynamic nature of metabolic pathway evolution. For researchers, COQ11 serves as a key protein for dissecting the intricacies of CoQ production in a tractable model system. For drug development professionals, its unique conservation profile presents a promising, yet unexplored, target for the development of novel antifungal agents. Further research into the precise molecular function of Coq11 will undoubtedly provide deeper insights into mitochondrial metabolism and open new avenues for therapeutic intervention.

References

- 1. mdpi.com [mdpi.com]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Identification of Coq11, a new coenzyme Q biosynthetic protein in the CoQ-synthome in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae* | Semantic Scholar [semanticscholar.org]

- 6. COQ11 deletion mitigates respiratory deficiency caused by mutations in the gene encoding the coenzyme Q chaperone protein Coq10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. COQ11 | SGD [yeastgenome.org]

- 8. tandfonline.com [tandfonline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

In-Depth Technical Guide to the Structural and Functional Analysis of the Coq11 Protein in Saccharomyces cerevisiae

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coenzyme Q (ubiquinone) is a vital lipid-soluble antioxidant and an essential component of the electron transport chain. Its biosynthesis is a complex process involving a suite of proteins, many of which assemble into a multi-subunit complex known as the CoQ-synthome. This guide provides a detailed examination of the Coq11 protein from Saccharomyces cerevisiae, a key constituent of the CoQ-synthome. While the user's initial query referenced a "Coenzyme Q11 protein," it is important to clarify that this compound is a lipid, distinguished by its 11-isoprene unit tail. The protein implicated in its biosynthetic pathway is termed Coq11. This document delineates the structural and functional characteristics of the Coq11 protein, its role in the coenzyme Q biosynthetic pathway, and detailed experimental protocols for its study.

Introduction to Coq11

Coq11, encoded by the open reading frame YLR290C in Saccharomyces cerevisiae, is a mitochondrial protein identified as a crucial component of the CoQ-synthome.[1][2] Its association with this complex is essential for the efficient de novo biosynthesis of coenzyme Q.[1][2] The CoQ-synthome is a high molecular weight complex situated on the matrix face of the inner mitochondrial membrane, responsible for the series of modifications to the benzoquinone ring of coenzyme Q.[2] The absence or malfunction of Coq11, like other Coq proteins, can lead to impaired coenzyme Q synthesis.[1]

Physicochemical Properties of S. cerevisiae Coq11

A summary of the key quantitative data for the Coq11 protein is presented below. This information is crucial for experimental design, including the development of purification strategies and analytical techniques.

| Property | Value | Source |

| Systematic Name | YLR290C | SGD |

| Standard Name | COQ11 | SGD |

| Molecular Weight (Da) | 31,536.7 | SGD[3] |

| Isoelectric Point (pI) | 10.07 | SGD[3] |

| Length (amino acids) | 277 | SGD[3] |

| Median Abundance (molecules/cell) | 2693 +/- 945 | SGD[3] |

| Half-life (hr) | 10.7 | SGD[3] |

Amino Acid Sequence of S. cerevisiae Coq11:

(Source: Saccharomyces Genome Database)[4]

Role of Coq11 in the Coenzyme Q Biosynthetic Pathway

Coenzyme Q biosynthesis in Saccharomyces cerevisiae is a multi-step process that begins with the synthesis of the precursor molecule, 4-hydroxybenzoic acid (4HB), and the polyprenyl tail. The subsequent modifications of the aromatic ring occur within the CoQ-synthome. Coq11 is an integral part of this synthome, which includes Coq3 through Coq9.[5] While the precise enzymatic function of Coq11 is still under investigation, its requirement for efficient Q synthesis suggests a critical role in one of the modification steps or in maintaining the structural integrity and stability of the CoQ-synthome.[1]

Below is a diagram illustrating the proposed coenzyme Q biosynthetic pathway in S. cerevisiae, highlighting the involvement of the Coq proteins.

Experimental Protocols for the Study of Coq11

The study of Coq11 and its role within the CoQ-synthome necessitates a combination of molecular biology, biochemistry, and proteomics techniques. Below are detailed protocols for key experiments.

Tandem Affinity Purification (TAP) of the Coq11-Containing Complex

This protocol is adapted for the purification of protein complexes from S. cerevisiae.[6][7][8][9]

Objective: To isolate the Coq11-containing protein complex from yeast cells for subsequent analysis.

Materials:

-

Yeast strain expressing C-terminally TAP-tagged Coq11

-

Yeast extract peptone dextrose (YEPD) medium

-

Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.1% NP-40, 1 mM DTT, 1x protease inhibitor cocktail)

-

IgG-sepharose beads

-

TEV protease

-

Calmodulin-sepharose beads

-

Elution Buffer (10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM EGTA, 10 mM β-mercaptoethanol, 0.1% NP-40)

Procedure:

-

Cell Culture and Harvest:

-

Inoculate a 2L flask of YEPD with the yeast strain expressing TAP-tagged Coq11.

-

Grow the culture at 30°C with shaking to an OD600 of 1.5-2.0.

-

Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet with ice-cold water and store at -80°C.

-

-

Cell Lysis:

-

Resuspend the cell pellet in 2 ml of Lysis Buffer per gram of cells.

-

Lyse the cells by bead beating with glass beads (0.5 mm diameter) for 10 cycles of 30 seconds on and 30 seconds off at 4°C.

-

Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

-

First Affinity Purification (IgG-sepharose):

-

Incubate the clarified lysate with IgG-sepharose beads for 2 hours at 4°C with gentle rotation.

-

Wash the beads three times with Lysis Buffer.

-

Resuspend the beads in TEV Cleavage Buffer (10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40, 0.5 mM EDTA, 1 mM DTT) and add TEV protease.

-

Incubate for 2 hours at 16°C to release the complex from the beads.

-

-

Second Affinity Purification (Calmodulin-sepharose):

-

Collect the eluate from the TEV cleavage and add CaCl2 to a final concentration of 2 mM.

-

Incubate with calmodulin-sepharose beads for 1 hour at 4°C.

-

Wash the beads three times with Calmodulin Binding Buffer (10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM CaCl2, 10 mM β-mercaptoethanol, 0.1% NP-40).

-

Elute the purified complex with Elution Buffer.

-

Mass Spectrometry Analysis of the Purified Coq11 Complex

Objective: To identify the protein components of the purified Coq11 complex.

Materials:

-

Purified Coq11 complex from TAP

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

C18 desalting column

-

Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Protein Digestion:

-

Reduce the disulfide bonds in the purified complex with DTT at 56°C for 30 minutes.

-

Alkylate the cysteine residues with IAA in the dark at room temperature for 20 minutes.

-

Digest the proteins with trypsin overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the peptide mixture with formic acid.

-

Desalt the peptides using a C18 column.

-

Elute the peptides with a solution of acetonitrile and formic acid.

-

Dry the eluted peptides in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried peptides in a solution of formic acid in water.

-

Inject the peptide sample into an LC-MS/MS system.

-

Separate the peptides by reverse-phase liquid chromatography.

-

Analyze the eluting peptides by tandem mass spectrometry.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against the Saccharomyces cerevisiae protein database using a search engine (e.g., Mascot, Sequest).

-

Identify the proteins present in the purified complex based on the identified peptides.

-

Conclusion and Future Directions

The Coq11 protein is an essential component of the CoQ-synthome in Saccharomyces cerevisiae, playing a critical role in the biosynthesis of coenzyme Q. This guide has provided a comprehensive overview of its known properties, its position within the biosynthetic pathway, and detailed protocols for its isolation and characterization. Further research is warranted to elucidate the precise enzymatic function of Coq11 and to understand its regulatory mechanisms within the CoQ-synthome. Such knowledge will not only advance our fundamental understanding of coenzyme Q biosynthesis but may also provide insights for the development of therapeutic strategies for coenzyme Q deficiencies.

References

- 1. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae* | Semantic Scholar [semanticscholar.org]